(R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid, also known as (R)-2-amino-3-biphenyl-3-yl-propionic acid, is a chiral compound with the molecular formula and a molecular weight of 241.29 g/mol. It is classified as an amino acid derivative due to the presence of an amino group and a carboxylic acid functional group. This compound is of interest in pharmaceutical research and synthesis due to its structural characteristics and potential biological activities.
(R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid falls under the classification of amino acids and their derivatives. Its structural features classify it as an aromatic amino acid due to the biphenyl group attached to the propanoic acid backbone.
The synthesis of (R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid generally involves several steps:
The molecular structure of (R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid can be represented by its SMILES notation: N[C@H](CC1=CC(C2=CC=CC=C2)=CC=C1)C(=O)O
.
The compound features a central propanoic acid backbone with an amino group and a biphenyl substituent, contributing to its unique properties and reactivity.
(R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid can undergo several chemical reactions:
The mechanism of action for (R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid primarily involves its interaction with biological targets through its amino and carboxylic functional groups.
Relevant data indicates that this compound retains stability at room temperature but should be stored properly to prevent degradation .
(R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid has several scientific applications:
This compound's unique structure and properties make it a valuable asset in both research and industrial applications within chemistry and biochemistry fields.
This β-amino acid derivative features a chiral center and a hydrophobic biphenyl moiety, making it a structurally unique scaffold in medicinal chemistry. Its molecular architecture combines stereochemical complexity with bioactive elements observed in established therapeutic agents, positioning it as a promising candidate for targeted drug discovery. The compound’s systematic name reflects its intricate structure, while its R-enantiomer exhibits distinct biological interactions due to three-dimensional specificity.
The compound’s systematic IUPAC name, (R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid, precisely defines its molecular framework. It incorporates a biphenyl group linked via a propanoic acid chain bearing an aminomethyl substituent at the C2 position. The chiral center at C2 generates enantiomers with potentially divergent pharmacological profiles. Key identifiers include:
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
Systematic Name | (R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid |
CAS Number (free acid) | 72209230 |
Molecular Formula | C₁₆H₁₇NO₂ |
Molecular Weight | 255.32 g/mol |
Stereodescriptor | R-configuration at C2 |
The R-configuration is critical for molecular recognition by biological targets. As observed in analogous pharmaceuticals, enantiomeric purity dictates binding affinity to enzymes or receptors. For example, the S-enantiomer of the related compound tert-butoxycarbonyl (Boc)-protected analog (CAS# 608528-91-2) demonstrates how stereochemistry influences synthetic pathways and biological activity [6]. The aminomethyl group (–CH₂NH₂) provides a protonatable nitrogen (pK_a ~9–10), enabling salt formation (e.g., hydrochloride salts for enhanced solubility, as referenced in vendor specifications) [3].
The 1,1'-biphenyl unit serves as a privileged scaffold in medicinal chemistry due to its:
Table 2: Therapeutic Applications of Biphenyl-Containing Drugs
Compound Class | Therapeutic Target | Role of Biphenyl Moiety |
---|---|---|
Angiotensin II Antagonists | Hypertension (e.g., Losartan) | Anchoring to AT₁ receptor via ortho-acidic group [4] |
ACAT Inhibitors | Atherosclerosis (e.g., FR179254) | Hydrophobic domain for membrane interaction [7] |
β-Adrenoceptor Blockers | Cardiovascular disease | Aryl-binding pocket engagement [5] |
The meta-substituted biphenyl in our target compound maximizes conformational flexibility while maintaining optimal hydrophobic contact surfaces. This design principle is exemplified in antihypertensive agents like DuP 753 (Losartan prototype), where ortho-substituted biphenyl tetrazoles demonstrate nanomolar receptor affinity [4]. Similarly, ACAT inhibitors such as FR179254 leverage biphenyl hydrophobicity to penetrate lipid bilayers [7]. The 3-biphenylyl placement in the subject compound suggests potential for similar target engagement strategies.
Biphenyl-amino acid hybrids emerged as strategic pharmacophores in the late 20th century, driven by three key developments:
The evolution culminated in sophisticated SAR understanding:
Table 3: Evolution of Key Biphenyl-Amino Acid Hybrids
Era | Representative Compound | Therapeutic Area | Innovation |
---|---|---|---|
1960s–1970s | 1-(4-Biphenylyl)-2-aminoethanes | β-Blockers | Early biphenyl-amine linkage [5] |
1990s | N-(Biphenylylmethyl)imidazoles | Antihypertensives | Nonpeptide receptor blockade [4] |
2000s | N-Alkyl-N-biphenylylmethyl-N'-arylureas | ACAT inhibition | Urea-based lipid modulators [7] |
Contemporary | (R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid | Multitarget applications | Chiral β-amino acid flexibility |
The subject compound represents a modern iteration—retaining the biphenyl "anchor" but incorporating a flexible β-amino acid chain. This configuration balances conformational freedom with stereochemical precision, enabling interactions with complex biological targets inaccessible to earlier rigid analogs.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9